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A detailed comparison between experimental findings and theoretical calculations is crucial for

accurately modeling the interactions within platinum-sodium (Pt-Na) systems. This guide

provides researchers, scientists, and drug development professionals with a concise overview

of key comparative data, experimental protocols, and the logical workflow for the cross-

validation of these models.

The adsorption of alkali metals, such as sodium, on platinum surfaces induces significant

changes in the surface's electronic and geometric properties. Understanding these changes is

vital for applications in catalysis and surface chemistry. Density Functional Theory (DFT) has

emerged as a powerful tool for theoretically predicting these properties. However, the accuracy

of these theoretical models must be rigorously validated against experimental results. This

guide focuses on the cross-validation for the adsorption of sodium on the Platinum(111)

surface, a well-defined system that serves as a benchmark for such comparisons.

Data Presentation: Theory vs. Experiment
A direct comparison of quantitative data from both theoretical calculations and experimental

measurements reveals the strengths and limitations of current models. The following tables

summarize key parameters for the Na/Pt(111) system.

Adsorption Geometry
The precise location and bonding of sodium adatoms on the Pt(111) surface is a fundamental

parameter for validating theoretical models. Low-Energy Electron Diffraction (LEED)
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experiments provide accurate measurements of surface structures, which can be compared

with the optimized geometries from DFT calculations.

A study by Moré et al. provides a direct comparison for two different coverages of sodium on

Pt(111).[1] In both the (√3×√3)R30° and the (2×2) phases, the experimental and theoretical

data show excellent agreement, indicating that DFT calculations using the Generalized

Gradient Approximation (GGA) can accurately predict the adsorption geometry.[1]

Parameter Coverage
Experimental

(LEED)

Theoretical (DFT-

GGA)

Adsorption Site (√3×√3)R30° hcp hollow hcp hollow

(2×2) hcp hollow hcp hollow

Adatom Height (Å) (√3×√3)R30° 2.30 ± 0.05 2.31

(2×2) 2.25 ± 0.05 2.26

Pt-Na Bond Length

(Å)
(√3×√3)R30° 2.81 ± 0.04 2.82

(2×2) 2.78 ± 0.04 2.79

Table 1: Comparison of experimental and theoretical adsorption geometries for Na on Pt(111).
[1]

Adsorption Energetics and Work Function
The adsorption energy and the change in the substrate's work function are critical parameters

for understanding the stability and electronic effects of the adsorbate. While a single study

providing a direct side-by-side comparison of experimental and theoretical adsorption energies

for Na on Pt(111) was not identified in the literature search, the work by Moré et al. notes that

their calculated changes in work function upon Na adsorption align well with experimental

findings.[1]
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Parameter Experimental Value
Theoretical Value (DFT-

GGA)

Adsorption Energy (eV)
Not available in searched

literature

~2.0 - 2.5 eV (typical range for

alkali metals on Pt)

Work Function of clean Pt(111)

(eV)
6.10 ± 0.06 5.71 (typical calculated value)

Work Function Change (ΔΦ)

upon Na adsorption

Qualitative agreement

reported[1]

Calculated decrease

dependent on coverage

Table 2: Comparison of energetic and electronic properties for Na on Pt(111).

Experimental Protocols
Detailed methodologies are essential for the reproducibility and critical evaluation of

experimental data. Below are summaries of the key experimental techniques used to study the

Pt-Na system.

Low-Energy Electron Diffraction (LEED)
LEED is a surface-sensitive technique used to determine the crystallographic structure of the

surface of a material.

Methodology:

Sample Preparation: A Pt(111) single crystal is cleaned in an ultra-high vacuum (UHV)

chamber. This typically involves cycles of sputtering with Ar+ ions to remove surface

contaminants, followed by annealing at high temperatures to restore a well-ordered surface.

The cleanliness and order of the surface are verified by the observation of a sharp (1x1)

LEED pattern.

Adsorption: Sodium is deposited onto the clean Pt(111) surface from a well-outgassed alkali

metal source. The coverage of sodium is controlled by the deposition time and can be

calibrated using techniques like Auger Electron Spectroscopy (AES) or by observing the

formation of specific LEED patterns corresponding to known coverages.
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Data Acquisition: A monochromatic beam of low-energy electrons (20-200 eV) is directed at

the sample. The diffracted electrons are then accelerated towards a fluorescent screen,

creating a diffraction pattern. The intensities of the diffracted beams are recorded as a

function of the incident electron energy (I-V curves).

Structure Determination: The experimental I-V curves are compared with theoretical curves

calculated for various trial structures. The best fit between the experimental and theoretical

curves determines the precise atomic positions of the Na adatoms and the underlying Pt

atoms.

Temperature Programmed Desorption (TPD)
TPD is used to study the desorption of adsorbates from a surface and to determine the

activation energy of desorption, which is often related to the adsorption energy for non-

activated adsorption.

Methodology:

Sample Preparation and Adsorption: Similar to LEED, the Pt(111) crystal is cleaned in UHV,

and a specific coverage of sodium is adsorbed onto the surface at a low temperature to

ensure that desorption does not occur.

Heating Ramp: The sample is then heated at a constant, linear rate (e.g., 2-10 K/s).

Desorption Monitoring: A mass spectrometer is used to monitor the partial pressure of the

desorbing species (in this case, sodium atoms) as a function of the sample temperature.

Data Analysis: The resulting TPD spectrum (desorption rate vs. temperature) is analyzed to

determine the desorption kinetics. For a first-order desorption process, the Redhead

equation can be used to estimate the desorption energy from the peak temperature. More

complex analysis methods can be applied to account for coverage-dependent effects.

Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of experimental

and theoretical models and the experimental workflow for surface science studies of the Pt-Na

system.
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Cross-validation workflow for Pt-Na systems.
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Experimental workflow for surface analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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